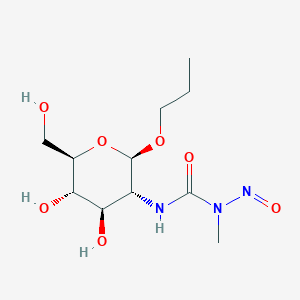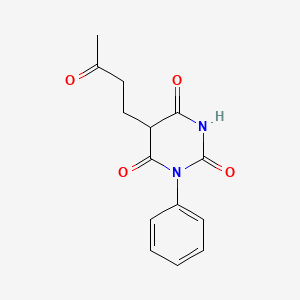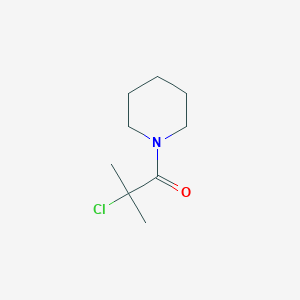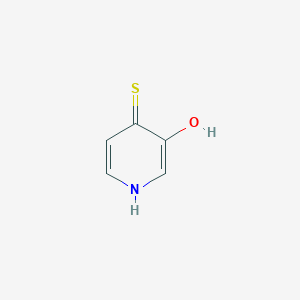
3-Pyridinol, 4-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinol, 4-mercapto- is a heterocyclic compound that contains both a hydroxyl group and a thiol group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 4-mercapto- typically involves the introduction of the hydroxyl and thiol groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a thiol reagent under controlled conditions. For example, the reaction of 3-chloropyridine with sodium hydrosulfide can yield 3-Pyridinol, 4-mercapto-.
Industrial Production Methods
Industrial production of 3-Pyridinol, 4-mercapto- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps including purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 4-mercapto- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkyl or acyl derivatives.
Scientific Research Applications
3-Pyridinol, 4-mercapto- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 4-mercapto- involves its ability to interact with various molecular targets. The hydroxyl and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-3-pyridinol
- 2,3-Dihydroxypyridine
- 3-Hydroxypyridine
Uniqueness
3-Pyridinol, 4-mercapto- is unique due to the presence of both hydroxyl and thiol groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the specific positioning of these groups on the pyridine ring can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C5H5NOS |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
3-hydroxy-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NOS/c7-4-3-6-2-1-5(4)8/h1-3,7H,(H,6,8) |
InChI Key |
REBVBPPSWLTPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



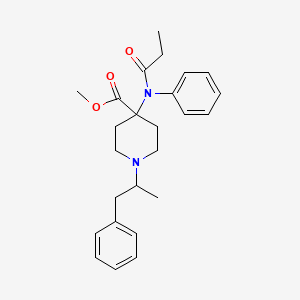


![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
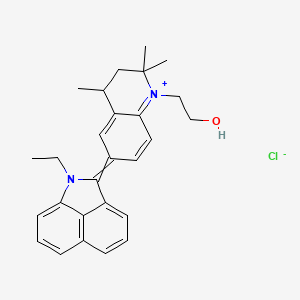
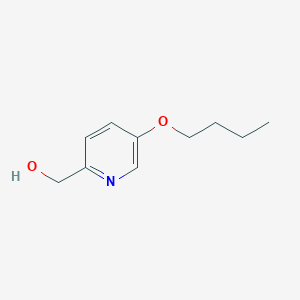
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)

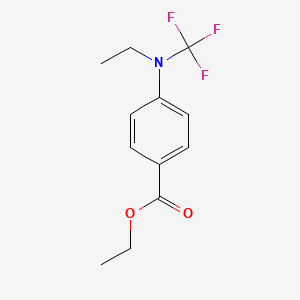
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
